2,6-bis(dimethylamino)benzaldehyde is an aromatic aldehyde with the molecular formula CHNO and a molecular weight of 192.3 g/mol. This compound is characterized by its yellowish-orange crystalline solid form, which is insoluble in water but soluble in most organic solvents. It is also referred to as N,N-Dimethyl-2,6-diformylaniline and has gained significance in various fields, including chemistry, biology, and material science due to its unique properties and potential applications .
These reactions are essential for synthesizing more complex organic molecules and derivatives.
Research indicates that 2,6-bis(dimethylamino)benzaldehyde exhibits notable biological activities. It has demonstrated:
These properties make it a candidate for further investigation in medicinal chemistry.
The synthesis of 2,6-bis(dimethylamino)benzaldehyde can be achieved through several methods:
Each method has its advantages regarding yield and purity.
2,6-bis(dimethylamino)benzaldehyde has several applications across various fields:
Studies have shown that 2,6-bis(dimethylamino)benzaldehyde interacts with various biological molecules:
These interactions are critical for understanding its mechanism of action in biological systems .
Several compounds share structural similarities with 2,6-bis(dimethylamino)benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(Dimethylamino)benzaldehyde | 579-72-6 | 1.00 |
4-(Dimethylamino)-3-methylbenzaldehyde | 1424-69-7 | 0.97 |
4-(Dimethylamino)-3,5-dimethylbenzaldehyde | 76166-10-4 | 0.97 |
2-(Dimethylamino)-5-methylbenzaldehyde | 64693-46-5 | 1.00 |
2-(Methyl(phenyl)amino)benzaldehyde | 208664-53-3 | 0.97 |
The uniqueness of 2,6-bis(dimethylamino)benzaldehyde lies in its specific arrangement of dimethylamino groups at the ortho positions relative to the aldehyde functional group. This positioning enhances its reactivity and biological activity compared to other similar compounds, making it particularly valuable in synthetic organic chemistry and medicinal applications .